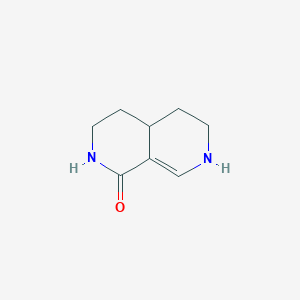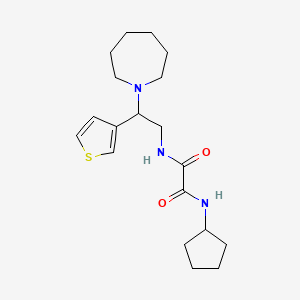
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde
描述
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a pyrrole ring, a bromine atom, a methyl group, and a formyl group
Synthetic Routes and Reaction Conditions:
Bromination of 1-methyl-1H-pyrrole-2-carbaldehyde: This method involves the selective bromination of 1-methyl-1H-pyrrole-2-carbaldehyde using bromine in the presence of a suitable catalyst.
Methylation of 4-bromo-1H-pyrrole-2-carbaldehyde: This involves the methylation of 4-bromo-1H-pyrrole-2-carbaldehyde using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the bromine or formyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium cyanide, ammonia, and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Alkylated and cyanated derivatives.
作用机制
Target of Action
Pyrrole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and other activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde . For instance, it should be stored away from fire sources and oxidizing agents, and kept in a dry, ventilated place . Unauthorized discharge into the environment should be avoided, and it should be handled and disposed of according to local regulations .
科学研究应用
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
4-bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl group.
1-methyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom.
4-bromo-2-methyl-1H-pyrrole-2-carbaldehyde: Different position of the methyl group.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications in research and industry continue to expand, highlighting its importance in modern chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-bromo-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDIVXHCKQZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33694-79-0 | |
| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzoyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2800756.png)
![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)
![2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2800758.png)
![4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2800759.png)
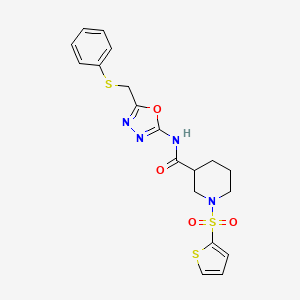
![4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/new.no-structure.jpg)
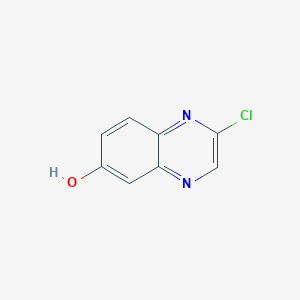
![N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide](/img/structure/B2800764.png)
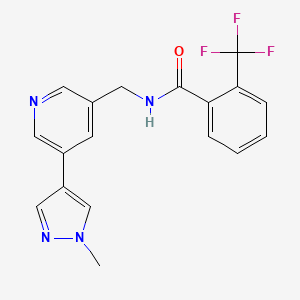
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)
![3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2800771.png)
